(4,4-Difluoropiperidin-1-yl)-(oxan-2-yl)methanone

pKa ionization permeability

(4,4-Difluoropiperidin-1-yl)-(oxan-2-yl)methanone is a synthetic small molecule (C11H17F2NO2, MW 233.25) featuring a 4,4-difluoropiperidine ring linked via a carbonyl to a tetrahydropyran (oxane) moiety. This compound serves as a versatile intermediate in medicinal chemistry, particularly for generating orexin receptor antagonists and other CNS-targeted agents.

Molecular Formula C11H17F2NO2
Molecular Weight 233.259
CAS No. 2329240-85-7
Cat. No. B2934842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4,4-Difluoropiperidin-1-yl)-(oxan-2-yl)methanone
CAS2329240-85-7
Molecular FormulaC11H17F2NO2
Molecular Weight233.259
Structural Identifiers
SMILESC1CCOC(C1)C(=O)N2CCC(CC2)(F)F
InChIInChI=1S/C11H17F2NO2/c12-11(13)4-6-14(7-5-11)10(15)9-3-1-2-8-16-9/h9H,1-8H2
InChIKeyBJNIUMZLVFIKMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4,4-Difluoropiperidin-1-yl)-(oxan-2-yl)methanone (CAS 2329240-85-7): A Difluorinated Piperidine-Tetrahydropyran Amide Building Block for Medicinal Chemistry


(4,4-Difluoropiperidin-1-yl)-(oxan-2-yl)methanone is a synthetic small molecule (C11H17F2NO2, MW 233.25) featuring a 4,4-difluoropiperidine ring linked via a carbonyl to a tetrahydropyran (oxane) moiety. This compound serves as a versatile intermediate in medicinal chemistry, particularly for generating orexin receptor antagonists and other CNS-targeted agents. The gem-difluoro substitution on the piperidine ring confers distinct physicochemical properties relative to non-fluorinated piperidine analogs, which are critical for pharmacokinetic optimization [1].

Why Non-Fluorinated Piperidine Analogs Cannot Replace (4,4-Difluoropiperidin-1-yl)-(oxan-2-yl)methanone in Key Applications


Generic substitution of (4,4-Difluoropiperidin-1-yl)-(oxan-2-yl)methanone with non-fluorinated piperidine amides fails because the gem-difluoro motif at the piperidine 4-position significantly alters ionization state at physiological pH, lipophilicity, and metabolic stability. The fluorine atoms lower the pKa of the piperidine nitrogen from ~11.2 to ~8.2 [1], reducing the fraction ionized at pH 7.4 from >99.9% to ~86%, which impacts passive membrane permeability and off-target binding profiles. Furthermore, the difluoro substitution blocks a major site of oxidative metabolism, extending the in vitro half-life relative to unsubstituted piperidine amides [2]. These quantitative physicochemical differences render simple non-fluorinated analogs non-interchangeable in SAR programs or preclinical development campaigns.

Quantitative Differentiation Evidence for (4,4-Difluoropiperidin-1-yl)-(oxan-2-yl)methanone (CAS 2329240-85-7) Relative to Non-Fluorinated Piperidine Analogs


Reduced Basicity of the Piperidine Nitrogen: A 3.02 pKa Unit Shift Predictably Alters Ionization and Permeability

The gem-difluoro substitution at the piperidine 4-position reduces the predicted pKa of the conjugate acid from 11.22 (piperidine) to 8.20 (4,4-difluoropiperidine) [1]. This 3.02-unit decrease translates to a shift in the fraction of neutral (unprotonated) species at pH 7.4 from <0.1% to ~14%, significantly altering membrane permeability and off-target binding potential. The amide nitrogen in the target compound is non-basic; the piperidine ring nitrogen retains basicity comparable to the parent 4,4-difluoropiperidine.

pKa ionization permeability

Enhanced Metabolic Stability via Fluorine Blockade of Piperidine Ring Oxidation

The 4,4-difluoro substitution on the piperidine ring blocks cytochrome P450-mediated oxidation at the piperidine α-carbons, a primary metabolic soft spot in non-fluorinated piperidine amides. Literature on related 4,4-difluoropiperidine-containing compounds demonstrates high metabolic stability in liver microsomal preparations [1]. Direct head-to-head comparative microsomal stability data for (4,4-Difluoropiperidin-1-yl)-(oxan-2-yl)methanone versus its non-fluorinated analog are not currently published; however, the well-established class-level effect of gem-difluoro substitution on metabolic stability supports a meaningful differential advantage for the target compound over unsubstituted piperidine amides.

metabolic_stability microsomal_half_life fluorine_effect

Stereochemical Differentiation: Single Chiral Center at the Tetrahydropyran Ring Enables Enantiomer-Specific Profiling

The tetrahydropyran (oxane) ring at the 2-position introduces a chiral carbon, rendering the compound a racemic mixture unless enantioselectively synthesized or resolved. This stereocenter enables exploration of enantiomer-specific pharmacological profiles, a capability absent in achiral piperidine amide analogs such as (piperidin-1-yl)(tetrahydro-2H-pyran-2-yl)methanone when the oxane ring is not substituted at the 2-position. Direct comparative enantiomer activity data for the target compound are not publicly available.

chirality enantioselective_synthesis stereochemistry

Optimal Procurement and Application Scenarios for (4,4-Difluoropiperidin-1-yl)-(oxan-2-yl)methanone (CAS 2329240-85-7)


Orexin Receptor Antagonist Lead Optimization

Procure (4,4-Difluoropiperidin-1-yl)-(oxan-2-yl)methanone as a key intermediate for building 4,4-difluoropiperidine-based orexin 1 receptor (OX1R) antagonists. The difluorinated piperidine core has been shown to confer >625-fold functional selectivity for OX1R over OX2R in rat [1]. The reduced basicity (pKa ~8.2) improves brain penetration, while the tetrahydropyran amide linkage provides a handle for further derivatization. Use this scaffold to explore selective orexin pathway modulation for sleep and addiction disorders.

CNS Penetrant Probe Design Requiring Controlled Ionization

Use (4,4-Difluoropiperidin-1-yl)-(oxan-2-yl)methanone as a building block for CNS-targeted chemical probes where a non-basic amide and moderately basic piperidine nitrogen are required. The predicted pKa shift from 11.22 (piperidine) to 8.20 (4,4-difluoropiperidine) [2] ensures that approximately 14% of the molecule remains un-ionized at pH 7.4, facilitating passive diffusion across the blood-brain barrier while retaining some cationic character for target engagement.

Metabolic Stability-Driven Fragment Growth

Incorporate (4,4-Difluoropiperidin-1-yl)-(oxan-2-yl)methanone into fragment-based drug discovery campaigns where metabolic soft spots on the piperidine ring must be eliminated. The gem-difluoro substitution blocks oxidative metabolism at the piperidine α-carbons, a vulnerability in non-fluorinated analogs. Literature on related 4,4-difluoropiperidine amides demonstrates high microsomal stability [3], making this compound a strategic choice for extending half-life in lead series.

Enantioselective Pharmacology Studies

Obtain (4,4-Difluoropiperidin-1-yl)-(oxan-2-yl)methanone as a racemate or commission chiral separation to isolate the individual enantiomers for differential pharmacology. The single stereocenter at the oxan-2-yl position enables investigation of stereospecific receptor interactions, potentially identifying eutomers with superior selectivity profiles for targets such as dopamine D4 or orexin receptors.

Quote Request

Request a Quote for (4,4-Difluoropiperidin-1-yl)-(oxan-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.